

CAS number for N-(3-Chlorophenyl)-beta-alanine

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Compound of Interest

Compound Name:	3-((3-Chlorophenyl)amino)propanoic acid
CAS No.:	21617-14-1
Cat. No.:	B3116409

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An In-Depth Technical Guide to N-(3-Chlorophenyl)- β -alanine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(3-Chlorophenyl)- β -alanine, a molecule of significant interest to researchers, scientists, and professionals in drug development. The guide delves into the compound's chemical identity, including its various isomeric forms and corresponding CAS numbers. It explores the strategic importance of N-aryl- β -alanine derivatives in medicinal chemistry, detailing their synthesis, potential mechanisms of action, and applications. The document outlines detailed experimental protocols for synthesis and analytical characterization, underpinned by the principles of scientific integrity and causality. Visualizations are provided to illustrate key concepts, and all technical claims are substantiated with citations to authoritative sources.

Introduction: The Strategic Value of N-Aryl- β -Alanine Derivatives in Modern Drug Discovery

In the landscape of contemporary drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is perpetual. Among the myriad of molecular scaffolds, β -amino acids and their derivatives have emerged as a cornerstone for the development of new pharmaceuticals. Unlike their α -amino acid counterparts, β -amino acids confer unique conformational constraints and increased metabolic stability to peptide-based drugs.

N-(3-Chlorophenyl)- β -alanine belongs to the class of N-aryl- β -alanines, which are of particular interest due to the profound impact of the aryl substituent on the molecule's physicochemical properties. The introduction of a chlorine atom at the meta-position of the phenyl ring can significantly alter the electronic and lipophilic character of the molecule, thereby influencing its interaction with biological targets. This strategic modification is a key tool in the medicinal chemist's arsenal for optimizing lead compounds.

This guide will provide an in-depth exploration of N-(3-Chlorophenyl)- β -alanine, from its fundamental chemical properties to its potential therapeutic applications, with a focus on providing practical, field-proven insights for the scientific community.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's chemical identity is paramount for its application in research and development. N-(3-Chlorophenyl)- β -alanine can exist as a racemic mixture or as individual enantiomers, each with a distinct Chemical Abstracts Service (CAS) number.

Compound Name	Synonyms	CAS Number	Molecular Formula	Molecular Weight (g/mol)
3-(3-chlorophenyl)-DL-beta-alanine	N-(3-Chlorophenyl)- β -alanine (racemic)	68208-21-9	C ₉ H ₁₀ ClNO ₂	199.63
(S)-beta-(3-chlorophenyl)alanine	(S)-3-Amino-3-(3-chlorophenyl)propanoic acid	774178-18-6	C ₉ H ₁₀ ClNO ₂	199.63

The presence of a chiral center at the β -carbon underscores the importance of stereochemistry in the biological activity of this compound. The distinct spatial arrangement of the substituents in the (R)- and (S)-enantiomers can lead to differential interactions with chiral biological targets such as enzymes and receptors.

Synthesis of N-(3-Chlorophenyl)- β -alanine: A Methodological Deep Dive

The synthesis of N-aryl- β -alanines can be approached through several synthetic strategies. A common and effective method is the Michael addition of an amine to an α,β -unsaturated carbonyl compound. Below is a detailed, step-by-step protocol for the synthesis of N-(3-Chlorophenyl)- β -alanine.

Experimental Protocol: Michael Addition Route

This protocol describes the synthesis of N-(3-Chlorophenyl)- β -alanine from 3-chloroaniline and ethyl acrylate, followed by hydrolysis of the resulting ester.

Step 1: Michael Addition of 3-Chloroaniline to Ethyl Acrylate

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloroaniline (1.0 eq) in a suitable solvent such as ethanol.
- **Addition of Reactant:** To the stirred solution, add ethyl acrylate (1.1 eq).
- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC)[1].
- **Work-up:** After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product, ethyl N-(3-chlorophenyl)- β -alaninate, can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of the Ester

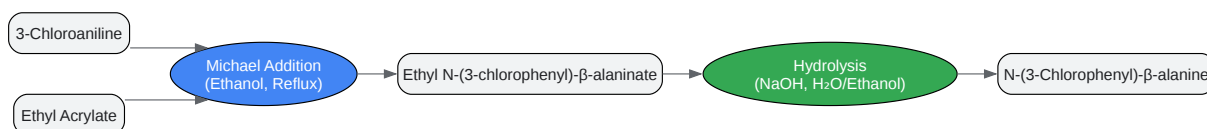
- **Reaction Setup:** Dissolve the purified ethyl N-(3-chlorophenyl)- β -alaninate in a mixture of ethanol and water.

- **Addition of Base:** Add an excess of a base, such as sodium hydroxide (2.0 eq), to the solution.
- **Reaction Conditions:** Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete, as indicated by TLC.
- **Work-up and Isolation:** Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 6-7. The product, N-(3-Chlorophenyl)- β -alanine, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Causality Behind Experimental Choices

- **Solvent Selection:** Ethanol is a good choice of solvent as it dissolves both reactants and facilitates the reaction.
- **Stoichiometry:** A slight excess of ethyl acrylate is used to ensure the complete consumption of the limiting reagent, 3-chloroaniline.
- **Reaction Monitoring:** TLC is a crucial technique for monitoring the progress of the reaction, allowing for the determination of the optimal reaction time and preventing the formation of by-products.
- **Purification:** Column chromatography is employed to purify the intermediate ester, ensuring the final product is of high purity.
- **Hydrolysis Conditions:** Basic hydrolysis is a standard and efficient method for converting esters to carboxylic acids.

Synthesis Workflow Diagram



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Caption: Synthesis of N-(3-Chlorophenyl)- β -alanine.

Analytical Characterization: Ensuring Purity and Identity

The rigorous characterization of a synthesized compound is a prerequisite for its use in any scientific investigation. A combination of chromatographic and spectroscopic techniques should be employed to confirm the identity and purity of N-(3-Chlorophenyl)- β -alanine.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for assessing the purity of N-(3-Chlorophenyl)- β -alanine.

- **Column:** A C18 column is typically used for the separation of such compounds.
- **Mobile Phase:** A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is effective.
- **Detection:** UV detection at a wavelength where the phenyl ring absorbs (around 254 nm) is suitable[2]. For enhanced sensitivity and selectivity, especially in biological matrices, pre-column derivatization with a fluorogenic reagent like o-phthalaldehyde (OPA) can be employed, followed by fluorescence detection[3].
- **Purity Assessment:** The purity is determined by the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are indispensable for the structural elucidation of N-(3-Chlorophenyl)- β -alanine.

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the chlorophenyl ring, as well as the protons of the β -alanine backbone. The chemical

shifts and coupling patterns provide definitive structural information.

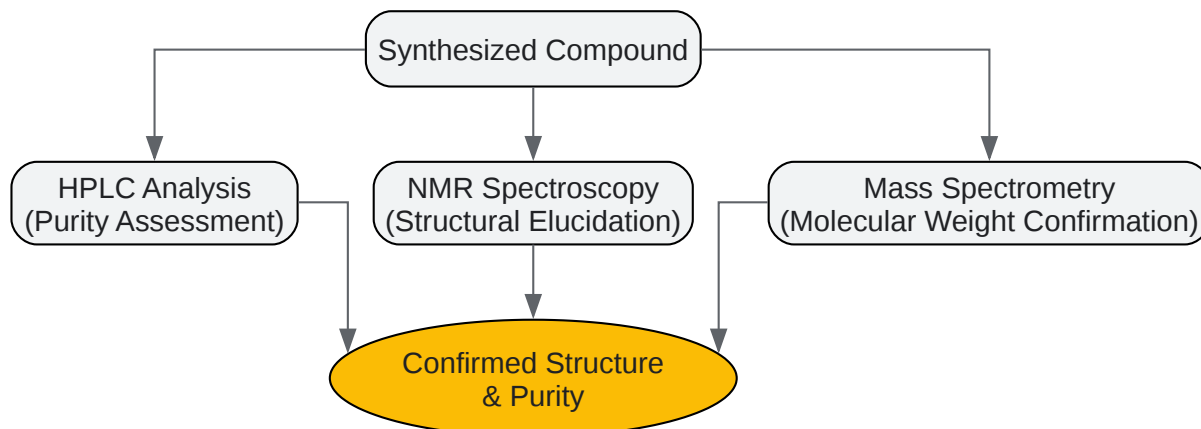
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, further confirming its structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.

- Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
- Analysis: The mass spectrum will show a molecular ion peak corresponding to the exact mass of N-(3-Chlorophenyl)- β -alanine, confirming its elemental composition.

Analytical Workflow Diagram



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Caption: Analytical workflow for compound characterization.

Pharmacological Profile and Mechanism of Action: A Focus on GABAergic Modulation

The structural similarity of N-(3-Chlorophenyl)- β -alanine to the inhibitory neurotransmitter γ -aminobutyric acid (GABA) and its analogues, such as baclofen (β -(4-chlorophenyl)-GABA), strongly suggests its potential as a modulator of the GABAergic system[4].

The GABAergic System: A Key Target in Neuropharmacology

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. GABA receptors are broadly classified into two main types:

- GABA_a Receptors: These are ligand-gated ion channels that mediate fast synaptic inhibition.
- GABA_e Receptors: These are G-protein coupled receptors that mediate slow and prolonged inhibitory responses[5].

Modulation of these receptors is a validated therapeutic strategy for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.

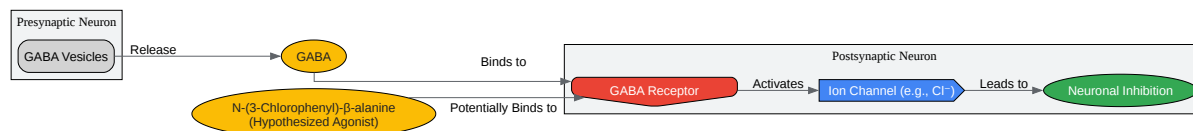
Postulated Mechanism of Action

It is hypothesized that N-(3-Chlorophenyl)- β -alanine acts as an agonist or a positive allosteric modulator at GABA receptors.

- As a GABA Agonist: The molecule may directly bind to and activate GABA receptors, mimicking the effect of GABA and leading to neuronal inhibition.
- As a Positive Allosteric Modulator: It may bind to a site on the GABA receptor that is distinct from the GABA binding site, enhancing the effect of GABA when it binds to the receptor.

Further research, including receptor binding assays and electrophysiological studies, is required to definitively elucidate the mechanism of action of N-(3-Chlorophenyl)- β -alanine.

Signaling Pathway Diagram



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Caption: Hypothesized GABAergic signaling modulation.

Applications in Research and Drug Development

The unique structural features of N-(3-Chlorophenyl)-β-alanine make it a valuable tool in several areas of research and drug development.

- **Neuropharmacology:** As a potential GABA receptor modulator, it can be used as a pharmacological tool to probe the function of the GABAergic system. It may also serve as a lead compound for the development of novel therapeutics for neurological disorders.
- **Medicinal Chemistry:** The compound can be used as a building block in the synthesis of more complex molecules with potential biological activity. N-aryl-β-alanine derivatives have been explored for their anticancer and antimicrobial properties[6][7].
- **Peptide Chemistry:** Incorporation of N-(3-Chlorophenyl)-β-alanine into peptides can impart specific conformational properties and enhance their metabolic stability, which is a desirable attribute for peptide-based drugs.

Conclusion: A Promising Scaffold for Future Innovation

N-(3-Chlorophenyl)-β-alanine represents a molecule with significant potential for advancing our understanding of neuropharmacology and for the development of new therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its characterization

can be robustly performed using standard analytical techniques. While its precise mechanism of action requires further investigation, its structural similarity to known GABAergic modulators provides a strong rationale for its exploration in this context. This technical guide has provided a comprehensive foundation for researchers and drug development professionals to embark on the further investigation and application of this promising chemical entity.

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